molecular formula C29H33NO5 B609872 Pd-1/pd-l1 inhibitor 1 CAS No. 1675201-83-8

Pd-1/pd-l1 inhibitor 1

Cat. No. B609872
M. Wt: 475.585
InChI Key: ZBOYJODMIAUJHH-SANMLTNESA-N
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Description

PD-1/PD-L1 inhibitor 1 is a type of drug that blocks the interaction between PD-1 and PD-L1 proteins . These proteins are immune checkpoint proteins present on the surface of cells . The interaction of these proteins is involved in the suppression of the immune system . PD-1/PD-L1 inhibitors are emerging as a front-line treatment for several types of cancer .


Synthesis Analysis

The synthesis of PD-1/PD-L1 inhibitors involves complex chemical processes . For example, a series of novel derivatives featuring a difluoromethyleneoxy linkage were designed . Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .


Molecular Structure Analysis

The molecular structure of PD-1/PD-L1 inhibitors is complex and varies depending on the specific inhibitor . For instance, biphenyl derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .


Chemical Reactions Analysis

The chemical reactions involved in the action of PD-1/PD-L1 inhibitors are complex and involve multiple steps . For instance, the synthesis of difluoromethyleneoxy derivatives involves reactions with Pd(PPh3)4, Na2CO3, dioxane, H2O, and other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of PD-1/PD-L1 inhibitors vary depending on the specific inhibitor. For instance, PD-1/PD-L1 inhibitor 1 blocks the PD-1/PD-L1 interaction with an IC50 of 6 nM in a cell-free HTRF assay .

Scientific Research Applications

  • Immune Escape in Cancers : The PD-1/PD-L1 axis plays a critical role in promoting immune escape in cancers. Pathologists have a pivotal role in guiding the use of anti-PD-1/PD-L1 therapies in FDA-approved clinical settings, especially for melanoma and non-small cell lung cancer (Frydenlund & Mahalingam, 2017).

  • Bibliometric Analysis in Esophageal Cancer : A bibliometric study summarized trends in anti-PD-1/PD-L1 immunotherapy for esophageal cancer, identifying research frontiers and future directions for neoadjuvant immunotherapy and biomarker development (Yang & Wang, 2022).

  • Scientometrics and Patentometrics : A study highlighted the trends in scientific research and technological development of antineoplastics targeting PD-1/PD-L1, revealing various focus areas including immune escape mechanism and drug design (Zhang et al., 2020).

  • Orally Active Small Molecule PD-L1 Inhibitor : Research into orally active small molecule PD-L1 inhibitors, like Max-10181, showed similar efficacy to Durvalumab in specific cancer models, indicating different therapeutic applications in clinics (Wang et al., 2019).

  • Role as Predictive Biomarker : PD-L1 expression as a predictive biomarker was analyzed in the context of the European Medicines Agency's review of atezolizumab, an anti-PD-L1 monoclonal antibody, highlighting the need for more research in this area (Araujo-Fernandez et al., 2020).

  • Nintedanib and PD-L1 Blockade Synergy : Nintedanib, when combined with αPD-L1, showed significant antitumor and antimetastatic effects. It enhanced immune checkpoint inhibitor therapy responses and activated the tumor immune microenvironment (Tu et al., 2022).

  • PD-1 Pathway Blockade in Melanoma : Long-term survival data of patients with advanced melanoma treated with nivolumab highlighted the importance of PD-1 pathway blockade in melanoma treatment (McDermott et al., 2014).

  • Biology and Treatment of Brain Metastases : The role of immune checkpoint inhibitors in treating brain metastases, particularly in cancers like melanoma and NSCLC, was reviewed, focusing on the challenges and potential treatment targets in the immune microenvironment (Berghoff et al., 2016).

Safety And Hazards

PD-1/PD-L1 inhibitors can lead to an increased risk of cardiovascular toxicities, including hypertension, hypotension, arrhythmia, and myocarditis . Other potential side effects include immune-related adverse events .

Future Directions

The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .

properties

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pd-1/pd-l1 inhibitor 1

Citations

For This Compound
38
Citations
Y Wang, T Gu, X Tian, W Li, R Zhao, W Yang… - Frontiers in …, 2021 - frontiersin.org
Immune checkpoint inhibitors, such as monoclonal antibodies targeting programmed death 1 (PD-1) and programmed death ligand-1 (PD-L1), have achieved enormous success in the …
Number of citations: 19 www.frontiersin.org
HA Jung, S Park, YL Choi, SH Lee, JS Ahn… - Clinical Cancer …, 2022 - AACR
… Number of prior chemotherapy lines before PD-1/PD-L1 inhibitor 1 35 (74.5%) 43 (84.3%) … Number of prior chemotherapy lines before PD-1/PD-L1 inhibitor 1 35 (74.5%) 43 (84.3%) …
Number of citations: 5 aacrjournals.org
M Wang, Y Bai, J Pei, D Li, X Pu, W Zhu, L Xia… - Frontiers in …, 2022 - frontiersin.org
Programmed death-1 (PD-1)/PD-ligand 1 (PD-L1) checkpoint blocking antibodies have been shown to be a powerful immune checkpoint blockade (ICB) therapy for patients with cancer…
Number of citations: 2 www.frontiersin.org
K Bräutigam, E Kabore-Wolff, AF Hussain… - Journal of Cancer …, 2021 - Springer
… MTS assay after PD-1/PD-L1 inhibitor 1 treatment. The TNBC cells MDA-MB-231, HCC1937… MCF7 were treated with rising concentrations of PD-1/PD-L1 inhibitor 1 for 72 h. Statistical …
Number of citations: 6 link.springer.com
L Wanga, Q Mab, RX Yaoa, J Liua - notch-receptor.com
Lung cancer is the leading cause of cancer deaths worldwide, mainly because it is usually in the advanced stage at the time of diagnosis. Although great progress has been made in the …
Number of citations: 0 notch-receptor.com
Y Yang, Y Cui, W Cao, M Zhao, W Lin, R Xu, Y Xu… - ACS …, 2022 - ACS Publications
… 6-Diamidino-2-phenylindole dihydrochloride (DAPI), PD-1/PD-L1 inhibitor 1 (PD, 98%, an inhibitor of the interaction of PD-L1 with PD-1), (58) and CCK-8 (cell counting kit-8) were …
Number of citations: 4 pubs.acs.org
LB Tezera, MK Bielecka, P Ogongo, NF Walker, M Ellis… - Elife, 2020 - elifesciences.org
… Small chemical inhibition of PD-1/PD-L1 signalling was by PD-1/PD-L1 Inhibitor 1 (CAS Registry #1675201-83-8, Cambridge Biosciences, UK), a compound that competitively blocks …
Number of citations: 74 elifesciences.org
P Maier, G Riehl, I Israel… - Current Cancer Drug …, 2023 - ingentaconnect.com
… [18F]2 and N-[3-(2,3-dihydro-1,4-benzodioxin6-yl)-5-fluoro-2-methylphenyl]-5-([18F]fluoromethyl)pyridine-2-carboxamide [18F]3 as analogues of the lead PD-1/PDL1 inhibitor 1 are …
Number of citations: 3 www.ingentaconnect.com
Y Guo, R Shen, K Yang, Y Wang, H Song, X Liu… - Cell Death …, 2023 - nature.com
… PD-L1 inhibitor (AbMole, PD-1/PD-L1 inhibitor 1, M8959) was injected into the abdomen at a concentration of 1 μmol per mouse after 1 week. And 1 week later, the mice accepted …
Number of citations: 6 www.nature.com
Y Zhao, Y Jia, T Shi, W Wang, D Shao, X Zheng… - …, 2019 - academic.oup.com
… Dexamethasone at a final concentration of 10 −7 M and PD-1/PD-L1 inhibitor 1 at a final concentration of 1 μM was added into the Transwell system in relative groups. And solvent (…
Number of citations: 20 academic.oup.com

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